N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide to its Chemical Properties and Biological Activity
N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen belonging to the class of N-nitroso compounds. It is an alkylating agent widely used in experimental research to induce genetic mutations and study the mechanisms of carcinogenesis and DNA repair. This technical guide provides an in-depth overview of the chemical and physical properties of ENNG, detailed experimental protocols for its use, and a summary of its biological activity and the signaling pathways it impacts.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of N'-Ethyl-N-nitro-N-nitrosoguanidine is presented in the table below. This data has been compiled from various chemical databases and literature sources to provide a reliable reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethyl-3-nitro-1-nitrosoguanidine | [1][2] |
| Synonyms | ENNG, 1-Ethyl-1-nitroso-3-nitroguanidine, N-Ethyl-N-nitroso-N'-nitroguanidine | [1][3][4] |
| CAS Number | 4245-77-6 | [2][3][4][5][6] |
| Molecular Formula | C3H7N5O3 | [1][2][3][4][5][6] |
| Molecular Weight | 161.12 g/mol | [1][3][4][5][6] |
| Appearance | Not explicitly stated, but related compounds are yellow powders. | |
| Melting Point | 118-120 °C (decomposes) | [3][4][7][8] |
| Boiling Point | 284.5 °C at 760 mmHg (Predicted) | [3][5][7] |
| Density | 1.61 g/cm³ | [3][5][7] |
| Flash Point | 125.9 °C | [3][4][5][7] |
| Solubility | Information not widely available, but related compounds have low water solubility. | [9] |
| Vapor Pressure | 0.00296 mmHg at 25°C | [4] |
| InChI Key | ZGONASGBWOJHDD-UHFFFAOYSA-N | [1][3] |
| SMILES | CCN(C(=N)N--INVALID-LINK--[O-])N=O | [1][2] |
Experimental Protocols
Synthesis of N'-Ethyl-N-nitro-N-nitrosoguanidine
General Caution: The synthesis of N-nitroso compounds should be performed by trained personnel in a well-ventilated fume hood, as these compounds are potent carcinogens and can be unstable. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Protocol for ENNG-Induced Mutagenesis in Bacteria (General Approach)
This protocol is a generalized procedure based on methods for similar alkylating agents like MNNG. Optimal concentrations and exposure times will need to be determined empirically for the specific bacterial strain and desired mutation frequency.
-
Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium to the mid-logarithmic phase of growth.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a non-nutritive buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.
-
Mutagenesis:
-
Resuspend the washed cells in the same buffer to a specific cell density.
-
Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., DMSO or ethanol).
-
Add the ENNG stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cell suspension with ENNG for a defined period. This step should be performed in a shaking incubator to ensure uniform exposure.
-
-
Termination of Mutagenesis: Stop the reaction by diluting the cell suspension in a large volume of cold, fresh growth medium. This will reduce the effective concentration of ENNG.
-
Cell Recovery and Plating:
-
Harvest the cells by centrifugation and wash them to remove any remaining ENNG.
-
Resuspend the cells in fresh growth medium and allow for a period of phenotypic expression.
-
Plate appropriate dilutions of the culture onto both non-selective and selective media to determine the survival rate and mutation frequency.
-
Biological Activity and Signaling Pathways
Mechanism of Action: DNA Alkylation
ENNG exerts its mutagenic and carcinogenic effects primarily through its activity as an alkylating agent. The ethyl group from ENNG can be transferred to nucleophilic sites on DNA bases. A key target for ethylation is the O6 position of guanine, forming O6-ethylguanine. This DNA adduct is highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other DNA adducts can also be formed, contributing to cytotoxicity and mutagenicity.
Interaction with Cellular Components
Studies have shown that the ethyl group of ENNG is incorporated into DNA, RNA, and proteins within cells. The guanidino moiety of ENNG has been observed to be incorporated primarily into the protein fraction. The extent of ethylation of nucleic acids by ENNG is reportedly less than the methylation of nucleic acids by its methyl analog, MNNG.
DNA Damage Response and Cell Fate
The introduction of ENNG-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity. While a specific pathway exclusively for ENNG is not detailed in the available literature, the response to damage from alkylating agents is well-characterized and is expected to be activated by ENNG.
The DDR to ENNG-induced DNA damage likely involves the following key stages:
-
Damage Recognition: The DNA adducts created by ENNG are recognized by cellular surveillance proteins.
-
Signal Transduction: This recognition initiates a signaling cascade involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets to coordinate the cellular response.
-
Cell Cycle Arrest: The DDR can induce cell cycle checkpoints to halt cell division, providing time for DNA repair.
-
DNA Repair: The cell employs various DNA repair mechanisms to remove the ENNG-induced adducts.
-
Cell Fate Determination: Depending on the extent of the damage and the cell's capacity for repair, the ultimate outcome can be cell survival and proliferation, senescence, or programmed cell death (apoptosis).
Visualizations
Caption: Simplified signaling pathway of the DNA damage response to ENNG.
Caption: General experimental workflow for ENNG-induced mutagenesis in bacteria.
Conclusion
N'-Ethyl-N-nitro-N-nitrosoguanidine is a valuable tool in molecular biology and cancer research due to its potent mutagenic properties. Understanding its chemical characteristics, biological effects, and the cellular pathways it perturbs is essential for its effective and safe use in a research setting. This guide provides a foundational understanding for scientists and professionals working with this compound, emphasizing the importance of careful experimental design and adherence to safety protocols. Further research into the specific signaling cascades activated by ENNG will provide deeper insights into its mechanism of action and the broader field of DNA damage and repair.
References
- 1. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of N-ethyl-N'-nitro-n-nitrosoguanidine with nucleic acids and proteins in comparison with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
